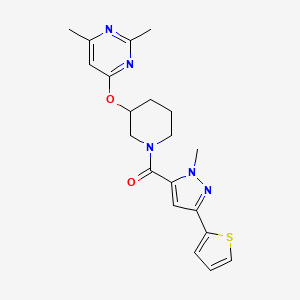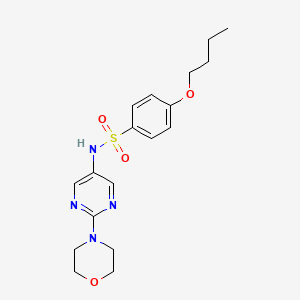
4-丁氧基-N-(2-吗啉嘧啶-5-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into the chemical space of benzenesulfonamides and their potential interactions with biological targets. For instance, benzenesulfonamides have been studied as inhibitors of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase, which are implicated in various physiological and pathological processes .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents onto the benzenesulfonamide scaffold to modulate the compound's biological activity. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involved the attachment of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the synthesis of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as carbonic anhydrase inhibitors required the incorporation of a pyrimidinyl group . These methods could potentially be adapted to synthesize the compound by substituting the appropriate butoxy and morpholinopyrimidinyl groups.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The crystal structures of some compounds, such as those complexed with human carbonic anhydrase II, have been determined to understand the structural features important for inhibitor binding . The presence of specific functional groups and their positions on the benzenesulfonamide ring system can significantly influence binding affinity and selectivity towards different isozymes of enzymes.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. The reactivity of these compounds is often explored in the context of their biological activity, such as the inhibition of enzymes. For instance, the interaction of benzenesulfonamide inhibitors with the active site of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase involves the formation of reversible complexes, which can be studied through biochemical assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and pKa, are important for their biological activity and pharmacokinetic profile. These properties are influenced by the nature and position of substituents on the benzenesulfonamide core. For example, the introduction of electron-donating or electron-withdrawing groups can affect the acidity of the sulfonamide group, which in turn can influence the compound's ability to interact with biological targets .
科学研究应用
合成和抗菌活性
受二线抗结核病前药的启发,合成了一系列新型的N-(2, 6-二甲氧基嘧啶-4-基)-4-(3-(芳基)硫脲基)苯磺酰胺。这些化合物表现出显著的抗分枝杆菌活性,其中一些对结核分枝杆菌具有很高的效力。构效关系分析突出了特定部分对抗菌功效的重要性,并进行了对接研究以了解它们与靶酶的相互作用 (Ghorab 等人,2017 年)。
抗氧化和酶抑制特性
结合了 1,3,5-三嗪部分并与苯磺酰胺相连的化合物被评估其抗氧化特性和对与神经系统疾病相关的酶的抑制作用。这些苯磺酰胺表现出中等抗氧化活性和对乙酰胆碱酯酶和丁酰胆碱酯酶的显着抑制作用,表明对阿尔茨海默病和帕金森病等疾病具有潜在的治疗应用 (Lolak 等人,2020 年)。
抗乳腺癌活性
合成了一种新型化合物 4-{3-[2-(2-吗啉-4-基-乙氧基)苯基]-5-苯基-吡唑-1-基}-苯磺酰胺,并评估了其抗乳腺癌活性。在 MTT 分析中,它对 MCF-7 乳腺癌细胞系表现出显着的抗癌活性,优于标准药物 4-羟基他莫昔芬。分子对接研究通过结合雌激素受体 α (ERα) 支持该化合物的潜在作用机制,表明抗乳腺癌药物开发的一个有希望的方向 (Kumar 等人,2021 年)。
属性
IUPAC Name |
4-butoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-2-3-10-26-16-4-6-17(7-5-16)27(23,24)21-15-13-19-18(20-14-15)22-8-11-25-12-9-22/h4-7,13-14,21H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNWRYYSTGYDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

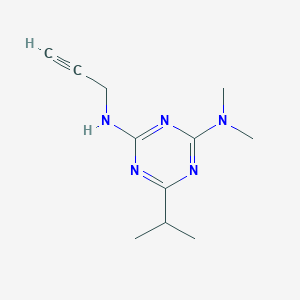
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2531239.png)
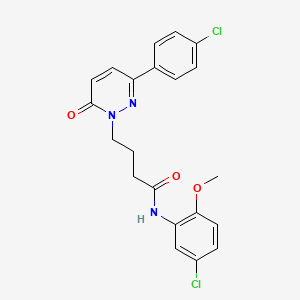
![N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2531242.png)
![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)
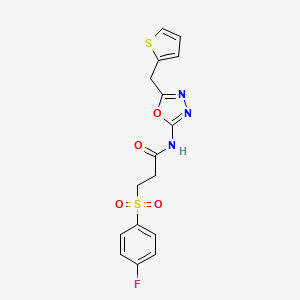


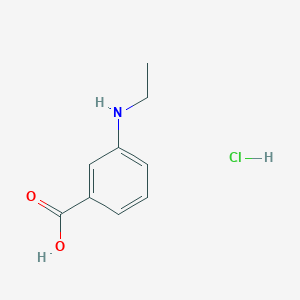
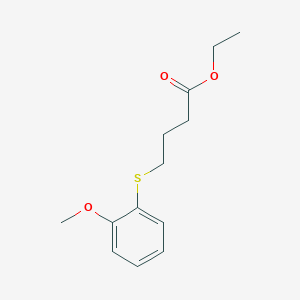
![2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2531252.png)
![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

